REACTION_CXSMILES
|
[CH2:1]1[O:11][C:10]2[C:3](=[CH:4][C:5]([N+:12]([O-])=O)=[C:6]([CH:9]=2)[CH:7]=[O:8])[O:2]1.O=[Cr](=O)(O[Cr](=O)([O-])=O)[O-].[NH+:24]1C=CC=CC=1.[NH+]1C=CC=CC=1>>[NH2:12][C:5]1[CH:4]=[C:3]2[O:2][CH2:1][O:11][C:10]2=[CH:9][C:6]=1[C:7]([NH2:24])=[O:8] |f:1.2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1OC2=CC(=C(C=O)C=C2O1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O=[Cr]([O-])(O[Cr](=O)([O-])=O)=O.[NH+]1=CC=CC=C1.[NH+]2=CC=CC=C2
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
The acidified solution was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
After evaporation
|
Type
|
ADDITION
|
Details
|
the solid was treated
|
Type
|
CUSTOM
|
Details
|
as described for the preparation of 10
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)N)C=C2C(=C1)OCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |